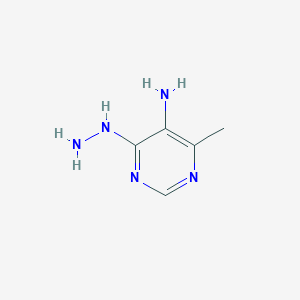

4-Hydrazinyl-6-methylpyrimidin-5-amine

Description

4-Hydrazinyl-6-methylpyrimidin-5-amine is a pyrimidine derivative characterized by a hydrazinyl (-NH-NH₂) group at position 4, a methyl (-CH₃) group at position 6, and an amine (-NH₂) group at position 3. Hydrazinyl groups, in particular, are known to enhance nucleophilicity and participate in condensation reactions, making this compound valuable for synthesizing heterocyclic frameworks .

Properties

CAS No. |

89211-54-1 |

|---|---|

Molecular Formula |

C5H9N5 |

Molecular Weight |

139.16 g/mol |

IUPAC Name |

4-hydrazinyl-6-methylpyrimidin-5-amine |

InChI |

InChI=1S/C5H9N5/c1-3-4(6)5(10-7)9-2-8-3/h2H,6-7H2,1H3,(H,8,9,10) |

InChI Key |

LPHHNZCWPXYZKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=N1)NN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-6-methylpyrimidin-5-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-6-methylpyrimidin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, pyrazoles, and other heterocyclic compounds .

Scientific Research Applications

4-Hydrazinyl-6-methylpyrimidin-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-6-methylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in DNA synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

To contextualize 4-Hydrazinyl-6-methylpyrimidin-5-amine, we compare it with three analogs: 4-Chloro-6-methoxy-2-Methylpyrimidin-5-amine, 4-Amino-5-hydroxymethyl-2-methylpyrimidine, and 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine. Key differences in substituents, physicochemical properties, and applications are outlined below.

Structural and Functional Group Analysis

Key Observations :

- Hydrazinyl vs. Chloro/Methoxy Groups : The hydrazinyl group in this compound confers higher nucleophilicity compared to the electron-withdrawing chloro and methoxy groups in its analog . This enhances its utility in forming Schiff bases or coordinating with metal ions.

- Hydroxymethyl vs.

- Fluoropyridinyl Substituent : The fluoropyridinyl group in 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine introduces aromaticity and fluorine-mediated electronic effects, which are absent in the hydrazinyl derivative .

Biological Activity

4-Hydrazinyl-6-methylpyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxic effects, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a hydrazine group and a methyl group. This unique structure contributes to its reactivity and biological properties. The molecular formula is C₇H₉N₅, with a molecular weight of approximately 165.18 g/mol.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit enzyme inhibition properties. Specifically, studies have shown that these compounds can act as inhibitors of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 leads to reduced cell proliferation, making this compound a candidate for cancer therapy .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various cancer cell lines. For instance, studies have demonstrated that it induces apoptosis in HCT-116 colorectal cancer cells through the activation of caspase pathways . The compound's ability to induce cell death suggests its potential as an anticancer agent.

Case Study 1: Antitumor Activity

In one study, this compound was tested for its antitumor efficacy in vivo using mouse models. Mice treated with the compound showed significant reductions in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit tumor growth through CDK2 inhibition .

Case Study 2: Enzyme Interaction

Another study explored the interaction of this compound with various biological targets, revealing that it binds effectively to CDK2 and inhibits its activity. This interaction was confirmed through kinase assays, where a marked decrease in CDK2 activity was observed upon treatment with the compound .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-Amino-6-chloro-5-methylpyrimidine | 0.74 | Contains an amino group instead of hydrazine |

| 6-Chloro-N-methylpyrimidin-4-amine | 0.79 | Methyl substitution alters biological activity |

| 2-Hydrazinylpyridine hydrochloride | 0.57 | Different heterocyclic structure |

| 2-Amino-4,6-dimethoxypyrimidine | 0.70 | Methoxy groups enhance solubility and reactivity |

| 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine | 0.53 | Fluorination affects electronic properties |

The unique combination of the hydrazine moiety and methyl substitution distinguishes this compound from others, potentially influencing its biological interactions and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.